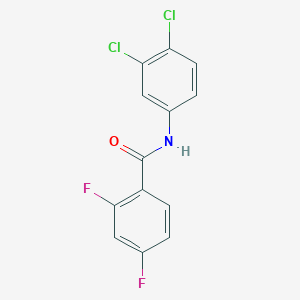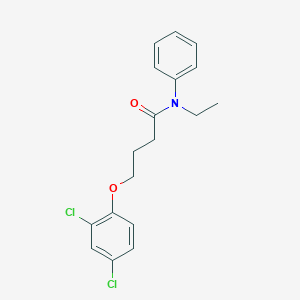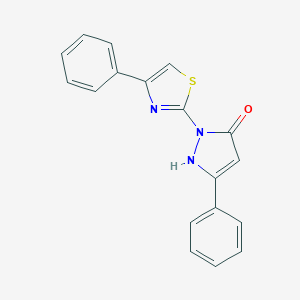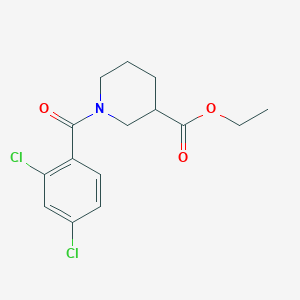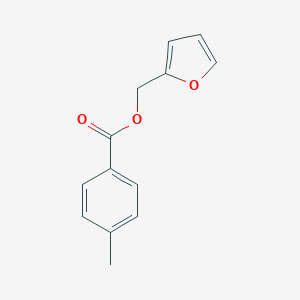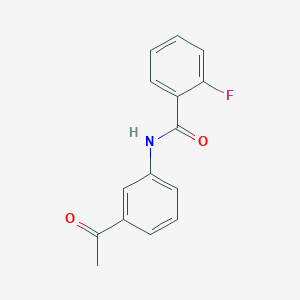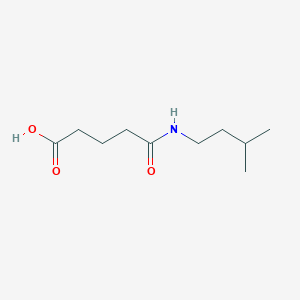
5-(isopentylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isopentylamino)-5-oxopentanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isopentylamino)-5-oxopentanoic acid typically involves the reaction of 3-methylbutylamine with a suitable precursor that contains a pentanoic acid moiety. One common method involves the use of a protected form of the pentanoic acid, which is then deprotected after the amine has been introduced. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of starting materials, the reaction under controlled conditions, and purification of the final product. Techniques such as crystallization, distillation, and chromatography may be employed to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(isopentylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(isopentylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(isopentylamino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl ethanoate:
3-Methylbutylamine: This compound shares the same amine group but lacks the carboxylic acid moiety.
Uniqueness
5-(isopentylamino)-5-oxopentanoic acid is unique due to the presence of both amino and carboxylic acid groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
5-(3-methylbutylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-8(2)6-7-11-9(12)4-3-5-10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
XLHCRGDRDPCYCA-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C)CCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea](/img/structure/B261460.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)
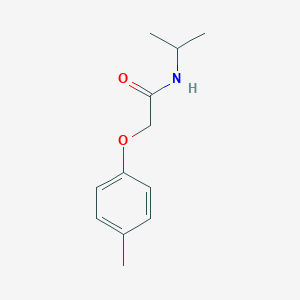
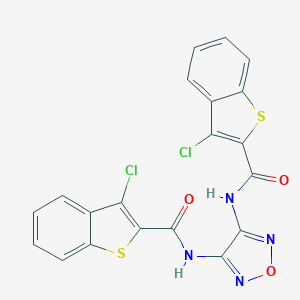
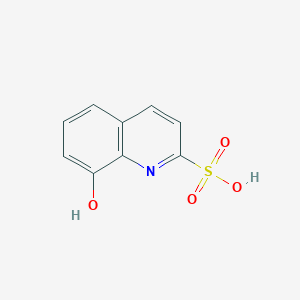
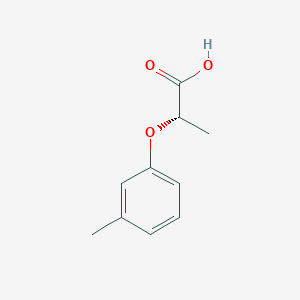
SULFANYL]ETHYL})AMINE](/img/structure/B261478.png)
